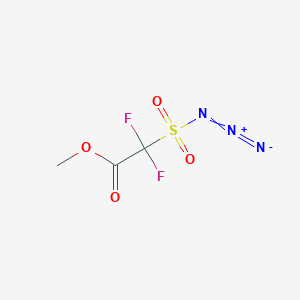
Methyl 2-azidosulfonyl-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-azidosulfonyl-2,2-difluoroacetate is a chemical compound with the molecular formula C3H3F3N3O4S It is a derivative of difluoroacetic acid and contains both azido and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azidosulfonyl-2,2-difluoroacetate typically involves the reaction of difluoroacetic acid derivatives with azide and sulfonylating agents. One common method includes the reaction of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azidosulfonyl-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Reducing Agents: For reduction reactions, hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride can be used.
Cycloaddition Reagents: For cycloaddition reactions, alkynes are commonly used in the presence of a copper catalyst.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Products: Reduction of the azido group yields Methyl 2-amino-2,2-difluoroacetate.
Cycloaddition Products: Cycloaddition with alkynes forms triazole derivatives.
Scientific Research Applications
Methyl 2-azidosulfonyl-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound can be used in bioconjugation techniques to label biomolecules with azide groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-azidosulfonyl-2,2-difluoroacetate involves its reactivity with various chemical species. The azido group is highly reactive and can undergo cycloaddition reactions to form stable triazole rings. The sulfonyl group can participate in nucleophilic substitution reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A precursor in the synthesis of Methyl 2-azidosulfonyl-2,2-difluoroacetate.
Methyl 2-chloro-2,2-difluoroacetate: Another difluoroacetic acid derivative with different reactivity due to the presence of a chloro group.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A similar compound used in trifluoromethylation reactions.
Uniqueness
This compound is unique due to the presence of both azido and sulfonyl functional groups, which provide a combination of reactivity not found in other similar compounds. This makes it particularly useful in applications requiring both nucleophilic substitution and cycloaddition reactions.
Properties
CAS No. |
82386-31-0 |
|---|---|
Molecular Formula |
C3H3F2N3O4S |
Molecular Weight |
215.14 g/mol |
IUPAC Name |
methyl 2-azidosulfonyl-2,2-difluoroacetate |
InChI |
InChI=1S/C3H3F2N3O4S/c1-12-2(9)3(4,5)13(10,11)8-7-6/h1H3 |
InChI Key |
UPGSGTSKPUYQBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(F)(F)S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















